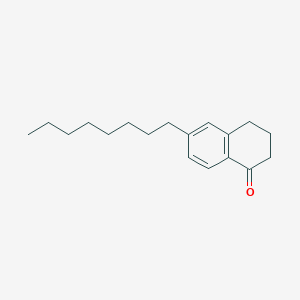
6-Octyl-3,4-dihydronaphthalen-1(2H)-one
描述
6-Octyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C18H26O and its molecular weight is 258.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
6-Octyl-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, leading to investigations into:
- Estrogen Receptor Modulation : The compound exhibits activity as an estrogen receptor modulator, which is crucial in developing treatments for hormone-related conditions such as breast cancer and osteoporosis .
- Antioxidant Properties : Research indicates that derivatives of dihydronaphthalenones possess antioxidant properties, making them candidates for formulations aimed at reducing oxidative stress in cells .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of various complex organic molecules through reactions such as nucleophilic addition and dearomatization processes .
- Building Block for Pharmaceuticals : Its derivatives are often used as building blocks in the pharmaceutical industry due to their structural versatility and ability to form diverse chemical entities.
Materials Science
In materials science, this compound is explored for:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs) due to its ability to form charge transport layers .
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties of the resulting materials.
Case Study 1: Estrogen Receptor Modulation
A study highlighted the effectiveness of this compound in modulating estrogen receptors. Researchers synthesized various derivatives and evaluated their binding affinities using radiolabeled assays. The results demonstrated significant receptor activity, indicating potential use in hormone therapy .
Case Study 2: Synthesis of Antioxidant Compounds
Another research project focused on synthesizing novel antioxidant agents derived from this compound. The study employed various reaction conditions to optimize yields and assess the antioxidant capacity using DPPH radical scavenging assays. The findings showed that certain derivatives exhibited enhanced antioxidant activity compared to standard compounds .
Data Tables
属性
CAS 编号 |
945632-75-7 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC 名称 |
6-octyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H26O/c1-2-3-4-5-6-7-9-15-12-13-17-16(14-15)10-8-11-18(17)19/h12-14H,2-11H2,1H3 |
InChI 键 |
GDKDOVHLKSSPTH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC2=C(C=C1)C(=O)CCC2 |
规范 SMILES |
CCCCCCCCC1=CC2=C(C=C1)C(=O)CCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














